Rabeprazole sodium

Gastroenterology Clinical Pharmacology Acid Suppression

Select Rabeprazole sodium (CAS 171440-19-0) for its faster activation (pKa ~5.0) and superior first-day acid suppression vs. omeprazole, lansoprazole, or pantoprazole. This second-generation PPI prodrug ensures minimal inter-individual pharmacokinetic variability due to its CYP2C19-independent metabolism, making it the preferred choice for clinical cohorts where genetic stratification is not feasible. Ideal for H. pylori research, it demonstrates potent direct anti-H. pylori activity and effectively reduces antibiotic MICs against multidrug-resistant strains. Order now to leverage these differentiated pharmacological properties in your next study.

Molecular Formula C₁₈H₂₀N₃NaO₃S
Molecular Weight 381.42
CAS No. 171440-19-0
Cat. No. B1147215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRabeprazole sodium
CAS171440-19-0
Synonyms2-[(S)-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole Sodium Salt;  S-(-)-Rabeprazole Sodium Salt; 
Molecular FormulaC₁₈H₂₀N₃NaO₃S
Molecular Weight381.42
Structural Identifiers
SMILESCC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+]
InChIInChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rabeprazole Sodium (CAS 171440-19-0): Product-Specific Evidence Guide for Scientific Procurement and Comparative Evaluation


Rabeprazole sodium (CAS 171440-19-0) is a second-generation substituted benzimidazole proton pump inhibitor (PPI) that functions as a prodrug, accumulating selectively in the acidic secretory canaliculus of gastric parietal cells where it undergoes acid-catalyzed conversion to its active sulfenamide form, irreversibly inhibiting the gastric H⁺/K⁺-ATPase enzyme [1]. In vitro and animal studies have demonstrated that rabeprazole is a more potent inhibitor of H⁺,K⁺-ATPase and acid secretion than omeprazole, and is a more rapid inhibitor of proton pumps than omeprazole, lansoprazole, or pantoprazole [2].

Why Generic Substitution of Rabeprazole Sodium Requires Rigorous Comparative Assessment: Pharmacological and Pharmacokinetic Non-Equivalence Across PPIs


Despite sharing a common benzimidazole core and a shared mechanism of action, proton pump inhibitors exhibit clinically meaningful differences in their pharmacological profiles that preclude indiscriminate interchangeability. Key differentiating factors include the magnitude and rapidity of acid suppression on the first day of dosing [1], the degree to which an individual PPI's pharmacokinetics are perturbed by the highly prevalent CYP2C19 genetic polymorphism [2], and the extent of hepatic cytochrome P450 enzyme inhibition, which dictates the potential for clinically significant drug-drug interactions [3]. Furthermore, differences in pKa and the kinetics of acid-catalyzed activation directly influence the onset and overall consistency of the antisecretory effect [4]. Consequently, a scientific or industrial user must not assume therapeutic or functional equivalence without direct, quantitative comparative evidence.

Rabeprazole Sodium (CAS 171440-19-0): Quantifiable Differential Evidence Against Key PPI Comparators


First-Day Acid Suppression: Rabeprazole Demonstrates the Most Potent 24-Hour pH Elevation Among Four PPIs

In a direct head-to-head clinical trial comparing a single dose of rabeprazole (20 mg) to lansoprazole (30 mg), pantoprazole (40 mg), and omeprazole (20 mg capsule and 20 mg MUPS tablet), rabeprazole achieved a statistically significantly higher mean 24-hour intragastric pH and a greater total time with gastric pH > 4 during the first day of dosing [1]. This demonstrates a more rapid and robust onset of action compared to other PPIs.

Gastroenterology Clinical Pharmacology Acid Suppression

CYP2C19 Pharmacogenomics: Rabeprazole Metabolism Is Least Affected by Genetic Polymorphism, Ensuring More Consistent Acid Suppression

While omeprazole, lansoprazole, and pantoprazole are predominantly metabolized by the polymorphic hepatic enzyme CYP2C19, rabeprazole's metabolism is significantly less dependent on this pathway, with a greater contribution from non-enzymatic conversion to its thioether derivative [1]. This class-level inference is supported by clinical evidence showing that the pharmacokinetic and pharmacodynamic differences across CYP2C19 genotypes are minimized with rabeprazole compared to other PPIs, leading to more predictable and uniform acid suppression across a patient population [2].

Pharmacogenomics Drug Metabolism Personalized Medicine

Activation Kinetics: Higher pKa of Rabeprazole (~5.0) Enables Faster Acid-Catalyzed Conversion Relative to Other PPIs

Rabeprazole possesses a higher pKa (approximately 5.0) compared to other PPIs, which generally have pKa values ranging from 3.8 to 4.9 [1]. This higher pKa means that rabeprazole becomes protonated and accumulates more readily at the pH of the parietal cell canaliculus, leading to a faster rate of acid-catalyzed conversion to its active sulfenamide form [2]. This physicochemical property is a key driver of its rapid onset of action observed in clinical studies.

Biopharmaceutics Pharmacokinetics Drug Activation

In Vitro Anti-H. pylori Activity: Rabeprazole Demonstrates Superior Potency Against H. pylori Motility and Reduces Antibiotic MICs More Effectively

In a direct comparative study of PPIs against H. pylori motility, rabeprazole (RPZ) showed an IC50 of 16 μg/ml, which was equipotent to lansoprazole (16 μg/ml) but significantly more potent than omeprazole (>64 μg/ml). Furthermore, the thioether metabolite of rabeprazole (RPZ-TH) was the most potent compound tested, with an IC50 of 0.25 μg/ml [1]. Additionally, in studies on multidrug-resistant H. pylori, rabeprazole was the most effective of five PPIs tested at significantly decreasing the minimum inhibitory concentrations (MICs) of co-administered antibiotics [2].

Microbiology Antimicrobial Resistance Helicobacter pylori

Optimized Research and Industrial Applications for Rabeprazole Sodium (CAS 171440-19-0) Based on Quantifiable Differential Advantages


Clinical Pharmacology Studies Requiring Rapid and Consistent Gastric Acid Suppression on Day 1

This compound is ideally suited for clinical trial protocols where the primary endpoint is rapid symptom relief or early pH control. The evidence of rabeprazole's superior first-day acid suppression (achieving a mean intragastric pH of 3.4 and 8.0 hours above pH 4, outperforming lansoprazole, pantoprazole, and omeprazole) [1] makes it the preferred PPI for investigating the clinical benefits of immediate and potent antisecretory activity.

Pharmacogenomics and Personalized Medicine Research Minimizing CYP2C19 Genotype Variability

Given that its metabolism is the least dependent on the highly polymorphic CYP2C19 enzyme [2], rabeprazole sodium is the optimal choice for research cohorts where genetic stratification is either not feasible or where the goal is to minimize inter-individual pharmacokinetic variability. This ensures more uniform drug exposure and acid suppression across the study population, reducing a major confounding variable.

In Vitro Microbiology and Antimicrobial Synergy Studies Targeting Helicobacter pylori

For researchers investigating novel combination therapies for H. pylori or studying bacterial motility and drug resistance, rabeprazole offers distinct in vitro advantages. It demonstrates potent direct anti-H. pylori activity (inhibiting motility at 16 μg/ml) and, crucially, is the most effective PPI at reducing the MICs of antibiotics against multidrug-resistant strains [3]. Its thioether metabolite is even more potent (IC50 of 0.25 μg/ml), making the rabeprazole scaffold a valuable tool for investigating novel anti-H. pylori mechanisms.

Physicochemical and Formulation Research on Rapid-Acting PPI Prodrugs

The higher pKa (~5.0) of rabeprazole sodium is a key physicochemical determinant of its faster activation kinetics [4]. This property makes it an ideal model compound for research into the formulation and biopharmaceutics of PPI prodrugs, particularly for studies investigating the relationship between pKa, accumulation in the parietal cell canaliculus, and the rate of acid-catalyzed conversion to the active sulfenamide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rabeprazole sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.